

# 4-(6-Chloropyridazin-3-yl)morpholine chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(6-Chloropyridazin-3-yl)morpholine

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## 4-(6-Chloropyridazin-3-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of **4-(6-chloropyridazin-3-yl)morpholine**. The information is compiled for use in research, drug discovery, and development applications.

## Chemical Properties and Structure

**4-(6-Chloropyridazin-3-yl)morpholine** is a heterocyclic compound incorporating both a pyridazine and a morpholine moiety. These structural features are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

## Chemical and Physical Properties

The known chemical and physical properties of **4-(6-chloropyridazin-3-yl)morpholine** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClN <sub>3</sub> O	[1][2][3]
Molecular Weight	199.64 g/mol	[1]
CAS Number	17259-32-4	[1][2][4]
Appearance	Solid	[1]
Boiling Point	419.1 °C at 760 mmHg (Predicted)	
Water Solubility	26.2 µg/mL (Predicted)	
Storage Conditions	Sealed in a dry environment at 2-8°C	

## Structural Information

The structural identifiers for **4-(6-chloropyridazin-3-yl)morpholine** are provided below, offering various representations of the molecule.

Identifier	Value	Reference(s)
IUPAC Name	4-(6-chloropyridazin-3-yl)morpholine	[3]
Synonyms	3-Chloro-6-morpholinopyridazine, 4-(6-chloro-3-pyridazinyl)morpholine	[3]
SMILES String	<chem>Clc1ccc(nn1)N2CCOCC2</chem>	[1]
InChI Key	QDXCFLKGKSWHMI-UHFFFAOYSA-N	[1]

## Synthesis and Experimental Protocols

While a specific detailed experimental protocol for the synthesis of **4-(6-chloropyridazin-3-yl)morpholine** is not extensively documented in the available literature, a general and widely applicable synthetic route involves the nucleophilic aromatic substitution of a di-halogenated pyridazine with morpholine.

## General Synthesis Protocol

A plausible method for the synthesis of **4-(6-chloropyridazin-3-yl)morpholine** is the reaction of 3,6-dichloropyridazine with morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Materials:

- 3,6-Dichloropyridazine
- Morpholine
- A suitable base (e.g., triethylamine, potassium carbonate)
- A suitable solvent (e.g., ethanol, isopropanol, DMF)

Procedure:

- Dissolve 3,6-dichloropyridazine in the chosen solvent in a round-bottom flask.
- Add an equimolar amount or a slight excess of morpholine to the solution.
- Add a base, typically 1.1 to 1.5 equivalents, to the reaction mixture.
- Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

- The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

## Analytical Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
- Melting Point Analysis: To assess the purity of the compound.

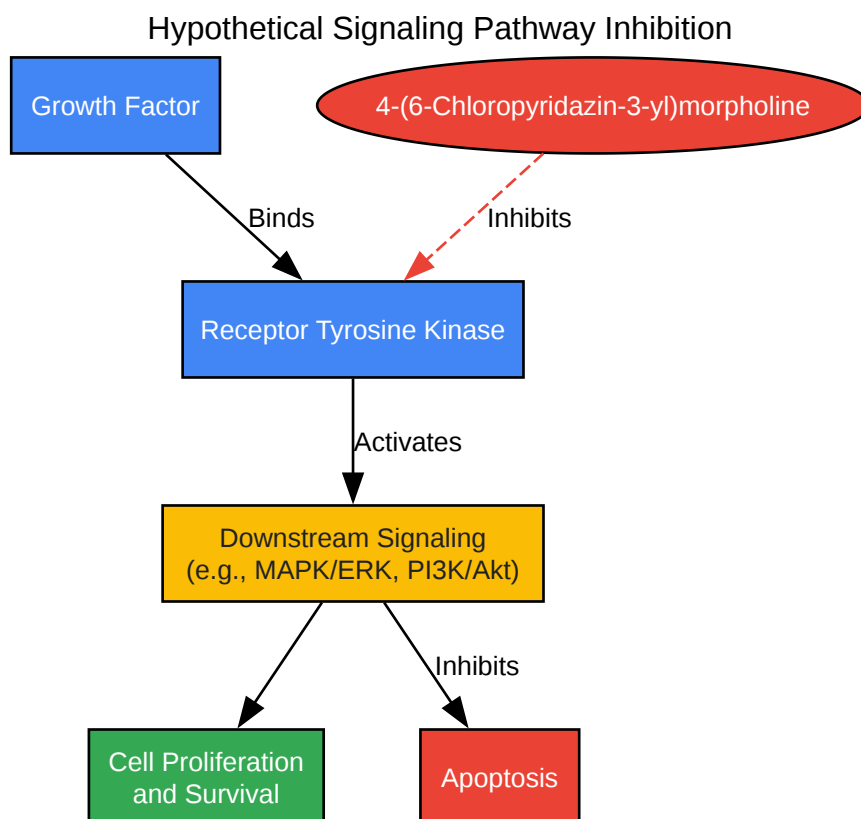
## Potential Biological Activity and Signaling Pathways

Specific biological studies on **4-(6-chloropyridazin-3-yl)morpholine** are limited in the public domain. However, the constituent morpholine and pyridazine scaffolds are well-represented in pharmacologically active compounds, suggesting potential areas of biological investigation for this molecule.

The morpholine ring is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates.<sup>[5]</sup> Morpholine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.<sup>[5][6]</sup>

Similarly, the pyridazine core is a privileged structure in medicinal chemistry.<sup>[7]</sup> Pyridazine-containing compounds have been investigated as inhibitors of various enzymes, including kinases, and have shown potential as anticancer agents.<sup>[7]</sup> For instance, some pyridazine derivatives have been explored as PARP-1 inhibitors, which are involved in DNA repair and are a target in oncology.<sup>[7]</sup>

Given the combination of these two pharmacophores, **4-(6-chloropyridazin-3-yl)morpholine** could plausibly be investigated for similar biological activities. A hypothetical mechanism of action could involve the inhibition of a protein kinase signaling pathway, a common target for heterocyclic small molecules in drug discovery.



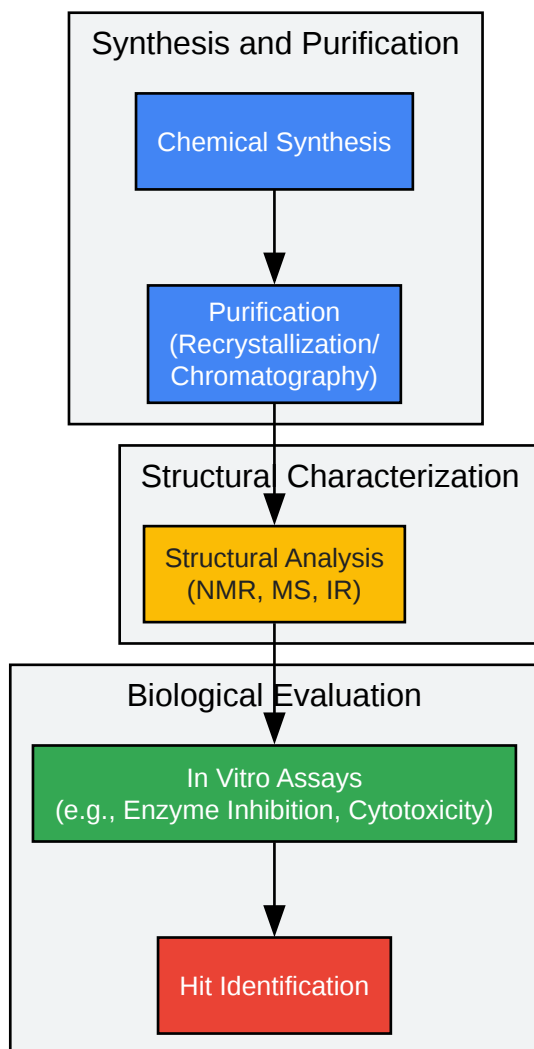
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Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

## Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological screening of a novel chemical entity such as **4-(6-chloropyridazin-3-yl)morpholine**.

## General Workflow for Synthesis and Screening



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Caption: A typical workflow for small molecule drug discovery.

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- To cite this document: BenchChem. [4-(6-Chloropyridazin-3-yl)morpholine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103216#4-6-chloropyridazin-3-yl-morpholine-chemical-properties-and-structure]

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